Product packaging for Methyl 3-allyloxy-4-nitro-benzoate(Cat. No.:)

Methyl 3-allyloxy-4-nitro-benzoate

Cat. No.: B8512611
M. Wt: 237.21 g/mol
InChI Key: BXLHXFYUDIEWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-allyloxy-4-nitro-benzoate is a specialized nitro-aromatic ester compound offered for research and development purposes. It features both an allyl ether and a nitro functional group on a benzoate ester scaffold. In organic chemistry, such nitro-aromatic compounds are valuable intermediates and synthons in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers . The nitro group is a strong electron-withdrawing moiety, and its introduction into an aromatic system via nitration is a fundamental electrophilic aromatic substitution reaction . The presence of the allyl group offers additional synthetic versatility, as it can participate in various reactions such as cross-metathesis, making it a potential building block for constructing more complex molecular architectures . Researchers can leverage this compound in exploring new synthetic pathways, developing novel materials, or as a standard in analytical studies. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B8512611 Methyl 3-allyloxy-4-nitro-benzoate

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 4-nitro-3-prop-2-enoxybenzoate

InChI

InChI=1S/C11H11NO5/c1-3-6-17-10-7-8(11(13)16-2)4-5-9(10)12(14)15/h3-5,7H,1,6H2,2H3

InChI Key

BXLHXFYUDIEWBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Methyl 3 Allyloxy 4 Nitro Benzoate

Reductive Transformations of the Aromatic Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amino group. This transformation is a cornerstone in the synthesis of anilines and their derivatives, which are important precursors for pharmaceuticals, dyes, and other specialty chemicals.

Conversion to Methyl 3-(allyloxy)-4-aminobenzoate and Analogues

The reduction of the nitro group in Methyl 3-allyloxy-4-nitro-benzoate to an amino group yields Methyl 3-(allyloxy)-4-aminobenzoate. This transformation is a critical step in the synthesis of various biologically active compounds. The resulting aniline (B41778) derivative can undergo further reactions, such as diazotization followed by substitution, to introduce a wide range of functional groups onto the aromatic ring.

The reduction can be achieved using various reducing agents. A common laboratory method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. For instance, the use of iron powder in an acidic ethanol/water mixture is a classic and effective method. sciencemadness.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Alternatively, catalytic hydrogenation offers a cleaner and often more efficient route. sciencemadness.org This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity.

Catalytic Hydrogenation and Chemo-selective Reduction Methods for Nitro Aromatic Systems

Catalytic hydrogenation is a powerful tool for the reduction of nitroarenes due to its high efficiency and the generation of water as the only byproduct. nih.gov However, when other reducible functional groups are present in the molecule, such as the allyl group and the ester in this compound, chemo-selectivity becomes a crucial consideration. nih.govacs.org

The selective reduction of the nitro group in the presence of other functionalities can be challenging. nih.gov Standard hydrogenation catalysts like Pd/C can sometimes lead to the reduction of the allyl double bond or even cleavage of the allyl ether. acs.org To address this, significant research has focused on developing more selective catalytic systems.

Supported gold nanoparticles have emerged as highly effective catalysts for the chemoselective hydrogenation of nitroaromatics. nih.govacs.orgresearchgate.net For example, gold nanoparticles supported on titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) have demonstrated excellent selectivity for the reduction of the nitro group while leaving other reducible groups intact. nih.govresearchgate.net The high chemoselectivity is attributed to the preferential adsorption of the nitro group onto the catalyst surface and the specific mechanism of hydrogen activation and transfer. acs.orgresearchgate.net

In addition to gold catalysts, modified traditional catalysts and homogeneous catalysts have also been developed for this purpose. acs.orgnih.gov For instance, palladium catalysts can be modified with specific ligands to enhance their selectivity. nih.gov Homogeneous catalysts, such as those based on palladium with BINAP ligands, have also been shown to effectively catalyze the chemoselective reduction of nitroarenes under mild conditions. nih.gov

Catalyst SystemSubstrateProductKey Features
Au/TiO₂Functionalized NitroarenesFunctionalized AnilinesHigh chemoselectivity, mild reaction conditions. nih.gov
Au/Al₂O₃Substituted NitroaromaticsSubstituted AnilinesHigh activity and selectivity, dependent on Au particle size and support acidity. acs.orgresearchgate.net
BINAP-PdCl₂/NaBH₄Aromatic Nitro CompoundsAromatic Primary AminesHomogeneous catalysis, rapid reaction times. nih.gov
Mn-based catalystNitroarenesAnilinesAir- and moisture-stable base-metal catalyst, tolerates a broad range of functional groups. acs.org

Reactions Involving the Allyl Ether Moiety

The allyl ether group in this compound provides another handle for synthetic manipulation. The double bond and the ether linkage can participate in a variety of reactions, allowing for further diversification of the molecular scaffold.

Cleavage of the Allyl Ether Bond and Deprotection Strategies

The allyl group is often used as a protecting group for phenols and alcohols due to its stability under many reaction conditions and its relatively straightforward removal. organic-chemistry.org The cleavage of the allyl ether bond in this compound would yield Methyl 3-hydroxy-4-nitro-benzoate, a valuable intermediate for the synthesis of various compounds. nih.gov

Several methods are available for the deprotection of allyl ethers. A common strategy involves isomerization of the allyl ether to the corresponding prop-1-enyl ether, followed by acidic hydrolysis. organic-chemistry.org This isomerization can be achieved using a strong base like potassium tert-butoxide or a transition metal catalyst.

Palladium-catalyzed deallylation is a particularly mild and efficient method. organic-chemistry.orgnih.gov In the presence of a palladium(0) catalyst and a suitable scavenger, such as a barbituric acid derivative or a hydride source like polymethylhydrosiloxane (B1170920) (PMHS), the allyl group can be cleaved under neutral or basic conditions. organic-chemistry.orgnih.govlookchem.com This method is often compatible with a wide range of other functional groups. nih.gov The selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers can also be achieved under specific palladium-catalyzed conditions. nih.govresearchgate.net

Other reagents for allyl ether cleavage include samarium(II) iodide (SmI₂), which provides selective cleavage of unsubstituted allyl ethers, and systems like CeCl₃·7H₂O–NaI. organic-chemistry.orgresearchgate.net

Reagent/CatalystConditionsKey Features
Pd(0) catalyst / Barbituric acid derivativeBasic conditions, room temperatureMild, selective for aryl allyl ethers over alkyl allyl ethers. nih.govlookchem.com
Pd/CBasic conditionsInvolves a single electron transfer (SET) process. organic-chemistry.org
SmI₂/H₂O/i-PrNH₂-Selective for unsubstituted allyl ethers. organic-chemistry.org
CeCl₃·7H₂O/NaI-Mild and chemoselective. researchgate.net
Ti(O-i-Pr)₄ / Grignard reagent-One-step selective cleavage. researchgate.net

Ring-Closing Metathesis (RCM) for the Construction of Fused Heterocyclic and Macrocyclic Systems

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for the formation of cyclic compounds. organic-chemistry.orgwikipedia.org While this compound itself is not a direct substrate for intramolecular RCM, it can be elaborated into a diene that can then undergo RCM to form fused heterocyclic or macrocyclic systems.

For example, the aromatic ring of this compound could be functionalized with another alkenyl chain. The resulting diene could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs catalyst, to form a new ring fused to the benzene (B151609) ring. organic-chemistry.org This strategy has been widely employed in the synthesis of complex natural products and other functional molecules. wikipedia.orgru.nl The size of the newly formed ring can be controlled by the length of the tether connecting the two double bonds. RCM is known for its tolerance of a wide variety of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.org

Intramolecularnih.govnih.gov-Sigmatropic Rearrangements (e.g., Claisen Rearrangement of O-Allylated Phenols)

The Claisen rearrangement is a classic nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. libretexts.orglibretexts.orgucalgary.ca This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.orglibretexts.org The rearrangement is intramolecular and results in the inversion of the allyl group. slideshare.net

In the case of this compound, a thermal Claisen rearrangement would be expected to yield Methyl 2-allyl-3-hydroxy-4-nitro-benzoate. The reaction involves the migration of the allyl group from the oxygen atom to the ortho position of the benzene ring. libretexts.orglibretexts.org The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable phenolic product. libretexts.orglibretexts.org

The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org While the rearrangement typically favors the ortho position, if both ortho positions are blocked, the allyl group can migrate to the para position. slideshare.net The presence of electron-withdrawing or electron-donating groups can also affect the direction of the rearrangement. wikipedia.org Lewis acids can be used to accelerate the reaction and in some cases, alter the regioselectivity. nih.gov There are also several variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, which expand the scope of this transformation. wikipedia.org

Photo-Thiol-Ene Reactions and Cycloaddition Chemistry of the Alkene Moiety

The allyloxy group in this compound provides a reactive site for various addition reactions, most notably photo-thiol-ene reactions and cycloadditions.

Photo-Thiol-Ene Reactions: The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, often proceeding under mild, photo-initiated conditions. This reaction, considered a form of "click chemistry," involves the addition of a thiol (R-SH) across an alkene. wikipedia.org For this compound, the reaction would occur at the allyl group's carbon-carbon double bond.

The process is typically initiated by UV light, which generates a thiyl radical from the thiol. This radical then adds to the terminal carbon of the allyl group, following an anti-Markovnikov regioselectivity, to form a more stable carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, which can continue the chain reaction. wikipedia.org The general mechanism is outlined below:

Initiation: A photoinitiator or UV light generates a thiyl radical (RS•) from a thiol (RSH).

Propagation Step 1: The thiyl radical adds to the alkene of the allyloxy group to form a carbon-centered radical.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule to form the thioether product and a new thiyl radical.

The presence of the o-nitrobenzyl ester moiety is significant, as studies on related systems have shown that o-nitrobenzyl groups can be used to create photo-responsive networks. rsc.org While the primary thiol-ene reaction can be initiated with visible light (λ > 400 nm), the nitrobenzyl group can undergo separate photochemical transformations upon UV irradiation (λ < 400 nm), allowing for complex, wavelength-dependent modifications. rsc.org

Cycloaddition Chemistry: The alkene of the allyloxy group can also participate in various cycloaddition reactions, acting as a dipolarophile. A key example is the [3+2] cycloaddition with 1,3-dipoles such as nitrile oxides, nitrones, or azides. bohrium.com These reactions are highly valuable for the synthesis of five-membered heterocyclic rings.

Ester Hydrolysis and Transesterification Dynamics

The methyl ester group of this compound is susceptible to hydrolysis and transesterification, reactions typical of carboxylic acid esters.

Ester Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by either acid or base. Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This reaction is generally irreversible due to the deprotonation of the resulting carboxylic acid.

The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups, such as the nitro group present at the para-position to the ester's point of attachment (C1), increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Studies on substituted methyl benzoates have demonstrated that a 4-nitro group substantially decreases the hydrolysis half-life compared to an unsubstituted or electron-donating group-substituted ester. oieau.fr For example, at pH 8 and 10°C, the estimated half-life of methyl benzoate (B1203000) is 1.8 years, whereas the presence of a 4-nitro group reduces this to 0.1 years. oieau.fr

A typical procedure for the hydrolysis of a related compound, methyl m-nitrobenzoate, involves heating with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid product. orgsyn.org

Interactive Table: Effect of Substituents on Hydrolysis Rate of Methyl Benzoates

Substituent at C4Hammett Constant (σ)Relative Hydrolysis Half-life
-OCH₃-0.274.8 years
-H0.001.8 years
-Cl0.23(not specified)
-NO₂0.780.1 years
Data derived from studies on substituted methyl benzoates at pH 8 and 10°C. oieau.fr

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. The electronic influence of the nitro group would similarly accelerate this reaction.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzoate Ring

The benzene ring of this compound has three substituents that direct the position of any further substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. The existing substituents determine the position and rate of the reaction.

-OCH₂CH=CH₂ (allyloxy): This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the ring via resonance.

-NO₂ (nitro): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. aiinmr.com

-COOCH₃ (methyl ester): This is a deactivating, meta-directing group. rsc.org

The positions ortho and para to the activating allyloxy group are C2, C4, and C6. The C4 position is already occupied by the nitro group. The positions meta to the deactivating nitro group are C2 and C6. The position meta to the deactivating ester group is C5.

The directing effects are therefore conflicted. However, activating groups generally control the regioselectivity. In this case, the allyloxy group directs incoming electrophiles to the C2 and C6 positions. Despite this, the presence of two strong deactivating groups (nitro and ester) significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution reactions very difficult to achieve. libretexts.org Any reaction would require harsh conditions, and the yield would likely be low.

Nucleophilic Aromatic Substitution (NAS): NAS involves a nucleophile attacking an electron-poor aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgresearchgate.net

In this compound, the nitro group at C4 is a potent activator for nucleophilic substitution. libretexts.org There are two potential leaving groups in positions activated by this nitro group:

The Allyloxy Group (at C3, ortho to -NO₂): While ethers are not excellent leaving groups, displacement could potentially occur with a very strong nucleophile under forcing conditions.

The Nitro Group (at C4): The nitro group itself can act as a leaving group in NAS reactions, particularly when activated by other groups that can stabilize the intermediate Meisenheimer complex. researchgate.net The adjacent ester group at C1 would help to stabilize the negative charge developed during the nucleophilic attack at C4. Therefore, substitution of the nitro group by a suitable nucleophile (e.g., methoxide, fluoride) is a plausible transformation for this molecule. researchgate.net

Computational and Theoretical Investigations of Methyl 3 Allyloxy 4 Nitro Benzoate and Analogues

Quantum Chemical Methodologies for Structural and Electronic Characterization

The structural and electronic properties of Methyl 3-allyloxy-4-nitro-benzoate and related nitroaromatic compounds are extensively studied using quantum chemical methodologies. Density Functional Theory (DFT) is a prominent method for these investigations, often employing hybrid functionals like B3LYP. researchgate.netnih.gov This approach is used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.net For instance, DFT calculations with the B3LYP functional and a 6-311G** basis set have been used to calculate the standard heats of formation for various nitroaromatic molecules. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic transitions. researchgate.nettcsedsystem.edu This method is valuable for understanding the absorption and emission spectra of these compounds. tcsedsystem.edu Long-range corrected functionals, such as LC-BLYP, are sometimes employed within TD-DFT to more accurately describe charge-transfer excitations. chemrxiv.orgresearchgate.net The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results in both DFT and TD-DFT calculations. researchgate.netnih.gov

These computational methods provide detailed insights into the molecular structure and electronic landscape, which are fundamental to understanding the reactivity and potential applications of these compounds.

Table 1: Commonly Used Quantum Chemical Methods and Basis Sets

Methodology Typical Application Common Functionals/Basis Sets
Density Functional Theory (DFT)Ground-state geometry optimization, electronic structure, vibrational frequencies. researchgate.netB3LYP, PBE, M06-2X / 6-31G, 6-311++G(d,p). researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)Excited states, electronic absorption and emission spectra. tcsedsystem.eduB3LYP, LC-BLYP / 6-31+G, aug-cc-pVDZ. chemrxiv.orgresearchgate.net

Conformational Analysis and Mapping of Potential Energy Surfaces

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds, particularly the C-O-C linkage of the allyloxy group and the C-C bond connecting the ester group to the aromatic ring. Computational methods, primarily DFT, are employed to perform conformational analysis and map the potential energy surface (PES). sci-hub.se This involves systematically rotating specific dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and transition states (saddle points) connecting them.

For similar flexible molecules, potential energy scans are performed by varying selected dihedral angles in a stepwise manner to locate the most stable conformation. sci-hub.se The resulting energy profile reveals the rotational barriers and the relative energies of different spatial arrangements of the molecule. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For example, in the related compound methyl 3-nitrobenzoate, the non-H atoms are essentially coplanar, indicating a relatively rigid core structure. researchgate.net The addition of the flexible allyloxy group introduces additional conformational possibilities that must be computationally explored.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the reactivity and stability of this compound. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals dictate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com A small HOMO-LUMO energy gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For nitroaromatic compounds, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the ester group in methyl benzoates also deactivates the ring towards electrophilic substitution. rsc.org In the case of this compound, the interplay between the electron-donating allyloxy group and the electron-withdrawing nitro and methyl ester groups will determine the precise nature and location of the frontier orbitals.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

Parameter Description Significance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Higher energy indicates greater nucleophilicity (electron-donating ability). youtube.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates greater electrophilicity (electron-accepting ability). youtube.com
HOMO-LUMO GapEnergy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability. numberanalytics.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for identifying the preferential sites for electrophilic and nucleophilic attack on this compound. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net

Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net In nitroaromatic compounds, these negative regions are often localized around the oxygen atoms of the nitro group. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, signify electron-deficient areas that are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the aromatic ring and the methyl group often exhibit positive potential. researchgate.net

The MEP surface provides a clear and intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. orientjchem.org It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into a set of localized natural bond orbitals. orientjchem.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and its analogues. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways. acs.org This involves locating the transition state structures, which represent the highest energy point along the reaction coordinate. nih.gov

For example, in the nitration of aromatic compounds, a common reaction for synthesizing nitro derivatives, computational studies can model the formation of the nitronium ion (NO₂⁺) electrophile and its subsequent attack on the benzene (B151609) ring. youtube.comyoutube.com The calculation of activation barriers, which is the energy difference between the reactants and the transition state, helps in predicting the feasibility and rate of a reaction. acs.org

For more complex reactions, such as the decomposition of nitro-containing compounds, DFT can be used to explore various possible decomposition pathways and identify the one with the lowest energy barrier. nih.gov These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. acs.orgnih.gov

Theoretical Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and help interpret experimental findings. Density Functional Theory (DFT) is a prominent method employed for this purpose, often utilizing functionals like B3LYP in conjunction with various basis sets (e.g., 6-311++G) to calculate vibrational frequencies and electronic transitions. researchgate.net These theoretical predictions are crucial for assigning the bands observed in experimental spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to specific molecular vibrations.

For analogues of this compound, such as 4-methyl-3-nitrobenzoic acid, researchers have successfully correlated theoretical vibrational spectra with experimental data. researchgate.net For instance, the characteristic stretching vibrations of the nitro group (NO2) are predicted and observed in specific regions of the infrared spectrum. The symmetric stretching vibration of the nitro group in a related compound was identified at 1349 cm⁻¹ theoretically and at 1340 cm⁻¹ in the experimental spectrum. researchgate.net Similarly, C-H stretching vibrations are computationally predicted in the 3180-3000 cm⁻¹ range. researchgate.net The agreement between the calculated and observed spectra, while not always exact, is generally strong, allowing for confident assignment of spectral features.

Beyond vibrational spectroscopy, theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) is employed to forecast the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net For analogues, a good congruence between the computed and experimental values for these spectroscopic techniques has been reported. researchgate.net

The table below presents a representative comparison of theoretical and experimental vibrational frequencies for functional groups found in analogues of this compound, illustrating the predictive power of computational methods.

Functional Group/VibrationTheoretical Wavenumber (cm⁻¹) (DFT/B3LYP)Experimental Wavenumber (cm⁻¹) (FTIR)Reference
Nitro (NO₂) Symmetric Stretch13491340 researchgate.net
C-H Aromatic Stretch3180-3000 (range)Not specified researchgate.net
C-Br Stretch (in bromo-analogue)665660 researchgate.net
Nitro (NO₂) DeformationNot specified845 researchgate.net

This table presents data for analogues of this compound to illustrate the correlation between theoretical and experimental data.

Modeling of Intermolecular Interactions, Including Adsorption Phenomena (e.g., with Graphene in SERS Studies)

The study of intermolecular interactions is critical for understanding how molecules like this compound behave in condensed phases and at interfaces. Computational modeling is an invaluable tool for exploring these interactions, including the adsorption of molecules onto surfaces, which is a key aspect of Surface-Enhanced Raman Spectroscopy (SERS).

While specific studies on the adsorption of this compound onto graphene for SERS are not widely available, the principles can be inferred from computational studies of similar aromatic nitro compounds. The interaction between an analyte and a SERS substrate, such as graphene, is fundamental to the signal enhancement mechanism. Modeling can elucidate the preferred orientation of the molecule on the surface, the nature of the binding (physisorption vs. chemisorption), and the electronic interactions that lead to Raman signal enhancement.

These computational models often employ DFT to calculate the optimized geometry of the molecule-substrate system and to determine the binding energy. The calculations can reveal which parts of the molecule are in closest proximity to the graphene surface, which in turn influences which vibrational modes will be most enhanced in the SERS spectrum. For aromatic molecules, π-π stacking interactions between the benzene ring and the graphene surface are often a dominant binding motif. The presence of functional groups like the nitro and ester groups can also influence the adsorption geometry and electronic coupling.

Furthermore, theoretical models can help to understand the charge transfer mechanisms between the molecule and the substrate, which contribute significantly to the SERS enhancement. By analyzing the molecular orbitals and the electron density distribution upon adsorption, researchers can gain a deeper understanding of the enhancement process.

The following table outlines the key parameters and insights that can be derived from modeling the intermolecular interactions of a molecule like this compound with a surface like graphene.

Modeled ParameterSignificance in Adsorption StudiesComputational Method
Adsorption EnergyIndicates the stability of the molecule on the surface.DFT
Adsorption GeometryDetermines the orientation of the molecule relative to the surface.DFT
Interatomic DistancesReveals which atoms of the molecule are closest to the surface.DFT
Electron Density DifferenceVisualizes the charge redistribution upon adsorption.DFT
Projected Density of StatesShows the electronic coupling between the molecule and the surface.DFT

This table conceptualizes the application of computational modeling to the study of intermolecular interactions for this compound, based on established methodologies for similar systems.

Advanced Material Science and Synthetic Applications of Methyl 3 Allyloxy 4 Nitro Benzoate Derivatives

Utilization as Building Blocks in Proteomimetic Foldamer Synthesis

While direct studies specifically naming methyl 3-allyloxy-4-nitro-benzoate in the synthesis of proteomimetic foldamers are not extensively documented, the structural motifs present in this compound are highly relevant to the design of such synthetic macromolecules. Foldamers are oligomers that adopt well-defined secondary structures reminiscent of those found in proteins. The synthesis of foldamers often relies on monomers with specific steric and electronic properties that guide the folding process.

Aromatic oligoamides, for instance, are a well-established class of foldamers that can form stable helical and sheet-like structures. The building blocks for these structures are often substituted aminobenzoic acids. The nitro group in this compound can be readily reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid, yielding 3-allyloxy-4-aminobenzoic acid. This resulting monomer can then be incorporated into oligoamide chains. The allyloxy group, being a flexible and reactive substituent, can further be utilized for post-polymerization modifications, allowing for the introduction of additional functionalities or for cross-linking the foldamer structure.

Role in the Construction of Complex Chemical Architectures

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of a variety of complex organic molecules, including fused heterocyclic systems and functionalized polymers.

Precursors for the Synthesis of Fused Heterocyclic Compounds (e.g., Benzoxepines, Indoles)

The chemical functionalities of this compound lend themselves to various cyclization strategies to form fused heterocyclic compounds. For example, the synthesis of benzoxepine (B8326511) derivatives can be envisioned through an intramolecular cyclization. This would typically involve the reduction of the nitro group to an amine, followed by a reaction that engages the allyloxy group.

Similarly, the synthesis of indole (B1671886) derivatives, a common scaffold in medicinal chemistry, can be achieved from precursors bearing a nitro group and a suitably positioned side chain. One potential pathway involves the reductive cyclization of a nitro group with an adjacent functional group. For instance, the allyloxy group could be manipulated to participate in a cyclization reaction, such as a Claisen rearrangement followed by further transformations to construct the indole ring. The Fischer indole synthesis, a classic method, utilizes arylhydrazines, which can be prepared from the corresponding nitroaromatic compounds.

Integration into Polymeric and Supramolecular Systems (e.g., Modified Cellulose (B213188) with Allyloxy Functionalities)

The allyloxy group of this compound is a key feature for its integration into polymeric and supramolecular structures. Allyl ethers are known to participate in various polymerization and grafting reactions. For instance, the modification of cellulose, a readily available biopolymer, can be achieved by introducing functional molecules onto its backbone. The hydroxyl groups of cellulose can be etherified with compounds bearing an allyl group.

While direct modification of cellulose with this compound itself is not a common example, the principle of using allyloxy-functionalized molecules is well-established. The resulting modified cellulose would possess the chemical handles of the benzoate (B1203000) derivative, allowing for further functionalization. The nitro group, for example, could serve as a site for further chemical reactions or influence the material's properties. This approach allows for the creation of new biomaterials with tailored properties, such as altered solubility, thermal stability, or the ability to bind specific molecules.

Research on the Influence of Molecular Structure on Mesophase Behavior in Liquid Crystalline Systems

The molecular shape and electronic properties of this compound derivatives are pertinent to the field of liquid crystals. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal, known as mesogens, have a tendency to align with each other.

Design Principles for Thermotropic Liquid Crystals Incorporating Benzoate Ester Motifs

The general structure of a calamitic (rod-shaped) liquid crystal often consists of a central aromatic core, linking groups, and terminal substituents. The this compound structure provides a foundational piece for such a design. The benzoate ester moiety can serve as part of the rigid core.

Impact of Terminal and Lateral Substituents on Mesomorphic Properties and Stability

The stability and type of mesophase (e.g., nematic, smectic) are highly sensitive to the nature of the substituents on the mesogenic core. Terminal substituents, typically flexible alkyl or alkoxy chains, influence the melting point and the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). Longer terminal chains generally favor the formation of more ordered smectic phases.

Below is a table summarizing the potential roles of the functional groups in this compound in the context of the discussed applications.

Functional GroupPotential Role in Synthesis and Material Science
Methyl Ester Can be hydrolyzed to a carboxylic acid for peptide coupling in foldamer synthesis. Part of the rigid core in potential liquid crystal designs.
Allyloxy Group A reactive handle for post-polymerization modification in foldamers. Can be used for grafting onto polymers like cellulose. Can act as a flexible terminal or lateral chain in liquid crystals.
Nitro Group Can be reduced to an amine for use in foldamer synthesis and for creating precursors for heterocyclic synthesis (e.g., indoles). A strong polar group that influences intermolecular interactions in liquid crystals.
Aromatic Ring Provides a rigid scaffold for creating defined shapes in foldamers and serves as the core of potential mesogens.

Research Findings on this compound in Spectroscopic Applications Remain Undisclosed

Despite significant interest in the development of advanced materials for analytical and spectroscopic purposes, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on this compound for use as a spectroscopic probe or analytical reagent.

While the broader class of nitrobenzoate derivatives has been a subject of investigation in various chemical and material science domains, specific studies detailing the synthesis and application of this compound in areas such as Surface-Enhanced Raman Spectroscopy (SERS) are not publicly available.

Surface-Enhanced Raman Spectroscopy is a highly sensitive analytical technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces. The development of new SERS-active complexes is a continuous effort in the scientific community to improve detection limits and specificity for various analytes. Typically, molecules designed for SERS applications possess specific functional groups that can interact with the metallic nanoparticle surface, leading to significant signal enhancement.

The molecular structure of this compound, featuring an allyloxy group, a nitro group, and a methyl ester attached to a benzene (B151609) ring, suggests potential for interactions with SERS substrates. The nitro group, in particular, is known to be SERS-active. However, without experimental data, any discussion of its efficacy as a SERS probe would be purely speculative.

Detailed research findings, including data on its adsorption behavior on metallic nanoparticles, characteristic Raman shifts, and enhancement factors, are crucial for establishing its utility as a spectroscopic probe. At present, such studies dedicated specifically to this compound have not been reported in peer-reviewed journals or presented at scientific conferences.

The scientific community eagerly awaits further research that may explore the potential of this and other novel compounds in the ever-evolving field of advanced material science and analytical chemistry.

Future Research Directions and Outlook

Exploration of Novel Catalytic and Green Chemistry Approaches for Synthesis

The primary synthesis route anticipated for Methyl 3-allyloxy-4-nitro-benzoate is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This would involve the reaction of Methyl 3-hydroxy-4-nitrobenzoate with an allyl halide (e.g., allyl bromide or chloride) in the presence of a base. francis-press.com

Proposed Synthetic Scheme:

(This is a placeholder for a chemical structure image. The reaction starts with Methyl 3-hydroxy-4-nitrobenzoate, which reacts with allyl bromide in the presence of a base like potassium carbonate to yield this compound.)

Future research should focus on optimizing this synthesis with an emphasis on green chemistry principles.

Catalytic Approaches: Investigating the use of phase-transfer catalysts (PTCs) could enhance reaction rates and allow for the use of milder reaction conditions and more environmentally benign solvent systems, such as water or water-organic biphasic systems. byjus.com

Green Solvents: Moving away from traditional polar aprotic solvents like DMF or acetonitrile (B52724) towards greener alternatives like ionic liquids or glycerol (B35011) could significantly reduce the environmental impact of the synthesis. byjus.comresearchgate.net

Alternative Activation: Exploring microwave-assisted or ultrasound-assisted synthesis could lead to dramatically reduced reaction times and increased yields, which are key principles of green chemistry. rsc.org

The precursor, Methyl 3-hydroxy-4-nitrobenzoate, is itself typically prepared by the esterification of 3-hydroxy-4-nitrobenzoic acid. sigmaaldrich.comnih.govambeed.com Research into solid acid catalysts for this esterification could provide a reusable and more sustainable alternative to traditional mineral acids like sulfuric acid. nih.gov

Reaction Step Traditional Method Proposed Green Alternative Key Advantage
Esterification Sulfuric acid in methanol (B129727) nih.govSolid acid catalyst (e.g., Amberlyst-15)Catalyst reusability, reduced corrosive waste
Etherification Strong base (e.g., NaH) in anhydrous DMF masterorganicchemistry.comK₂CO₃ with a phase-transfer catalyst in MeCN/water byjus.comMilder conditions, reduced hazardous solvent use

Advanced Spectroscopic Characterization Techniques for Deeper Mechanistic Insights

While standard spectroscopic methods (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry) are essential for initial characterization, advanced techniques can offer a much deeper understanding of the molecule's structure and electronic properties.

The expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds.

Predicted Spectroscopic Data:

Technique Functional Group Expected Chemical Shift / Frequency Range
¹H NMR Ar-H δ 7.5-8.5 ppm
O-CH₂ (allyl) δ 4.6-4.8 ppm
CH= (allyl) δ 5.9-6.1 ppm
=CH₂ (allyl) δ 5.2-5.5 ppm
O-CH₃ (ester) δ 3.9-4.0 ppm
¹³C NMR C=O (ester) δ 164-166 ppm
Aromatic C δ 110-155 ppm
Allyl C δ 70 (O-CH₂), 118 (=CH₂), 132 (=CH)
O-CH₃ (ester) δ 52-54 ppm
FTIR C=O stretch (ester) 1720-1740 cm⁻¹
NO₂ stretch (asymmetric) 1520-1560 cm⁻¹ nih.gov
NO₂ stretch (symmetric) 1345-1385 cm⁻¹ nih.gov

Future research should employ advanced techniques for more detailed analysis:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the allyl group to the 3-position.

Time-Resolved Spectroscopy: Given the presence of the nitroaromatic chromophore, techniques like transient absorption spectroscopy could be used to study the dynamics of excited states upon photoexcitation. This would provide insight into photophysical pathways such as intersystem crossing and charge-transfer processes, which are fundamental to applications in photonics and photocatalysis.

Rational Computational Design and Predictive Modeling of Derivative Properties and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and guiding the synthesis of new derivatives with tailored functionalities. researchgate.netresearchgate.netnih.gov

Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic structure, reactivity, and kinetic stability. acs.org

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-visible absorption spectrum, helping to interpret experimental results and understand the nature of electronic transitions (e.g., π→π* or n→π*). nih.govqnl.qajst.go.jp Comparing functionals like B3LYP and CAM-B3LYP would be important for accurately modeling charge-transfer states common in nitroaromatic systems. nih.gov

Predictive Modeling of Derivatives: A key future direction is the creation of a virtual library of derivatives. By systematically modifying the substituents on the aromatic ring or altering the ester group, computational models can predict how these changes affect key properties. For example, the introduction of strong electron-donating groups could enhance nonlinear optical (NLO) properties. nih.gov This in-silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources.

Computational Method Predicted Property Research Application
DFT (e.g., B3LYP/6-311G) Molecular Geometry, HOMO/LUMO energies, Vibrational FrequenciesUnderstanding stability, reactivity, and interpreting IR/Raman spectra. researchgate.netresearchgate.net
TD-DFT (e.g., CAM-B3LYP) Electronic Excitation Energies, UV-Vis SpectraInterpreting electronic spectra, understanding photophysical behavior. nih.govqnl.qa
Molecular Dynamics (MD) Conformational landscape, solvent interactionsAssessing flexibility and behavior in different environments.

Expansion into Emerging Areas of Materials Science and Chemical Tool Development

The structural motifs within this compound make it a promising platform for developing new functional materials and versatile synthetic intermediates.

Materials Science Applications:

Nonlinear Optics (NLO): Nitroaromatic compounds are well-known for their NLO properties, which arise from the large change in dipole moment between the ground and excited states due to intramolecular charge transfer. nih.gov The combination of the electron-withdrawing nitro group and the conjugated π-system in this compound suggests that it, and its derivatives, could be promising candidates for NLO materials used in optical devices. researchgate.netnih.gov

Functional Polymers: The terminal allyl group is a reactive handle for polymerization. Radical polymerization or copolymerization with other monomers could lead to the creation of novel polymers. acs.org These polymers would feature pendant nitrobenzoate units, potentially conferring unique optical, thermal, or chemical sensing properties to the bulk material. For instance, polymers containing nitroaromatic groups have been explored for the detection of explosive compounds.

Chemical Tool Development:

Synthetic Intermediate: Nitroaromatic compounds are valuable precursors in organic synthesis, most notably because the nitro group can be readily reduced to an amine. This transformation would convert this compound into Methyl 3-allyloxy-4-amino-benzoate, a trifunctional building block. This amino benzoate (B1203000) could then be used in the synthesis of pharmaceuticals, dyes, or other complex molecular architectures. Related nitrobenzoate intermediates are used in the synthesis of drugs like Lenalidomide. google.com

Probes and Scaffolds: The allyl group can undergo a variety of chemical transformations (e.g., dihydroxylation, epoxidation, metathesis), while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. nih.gov This chemical versatility allows the molecule to be used as a scaffold for creating libraries of diverse small molecules for high-throughput screening in drug discovery or for developing chemical probes to study biological processes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-allyloxy-4-nitro-benzoate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with 3-hydroxy-4-nitrobenzoic acid. Introduce the allyloxy group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone .
  • Step 2 : Esterify the carboxylic acid group using methanol and a catalytic acid (H₂SO₄ or HCl) under reflux .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust parameters like solvent polarity (e.g., acetone vs. DMF), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of acid to allyl bromide) to maximize yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm allyloxy (δ 4.5–5.5 ppm for CH₂ and δ 5.8–6.3 ppm for CH₂=CH₂) and nitro groups (meta-substitution patterns in aromatic region) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation to confirm regiochemistry .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Mechanistic Insights :

  • The nitro group at position 4 is a strong electron-withdrawing group, activating the ring for nucleophilic attack at positions 2 and 6. However, the allyloxy group at position 3 introduces steric hindrance, directing substitution to the less hindered para position relative to the nitro group .
  • Experimental Design : Compare reaction rates with analogs (e.g., Methyl 3-methoxy-4-nitro-benzoate) under identical conditions (solvent, temperature). Use DFT calculations to model transition states and predict regioselectivity .

Q. What are the potential biological applications of this compound, and how can its interactions with enzymes be studied?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms or nitroreductases using fluorometric assays. Measure IC₅₀ values to assess potency .
  • Molecular Docking : Model interactions with enzyme active sites (e.g., nitro group binding to heme iron in P450). Validate with site-directed mutagenesis .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via HPLC to track degradation or metabolite formation .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Case Study :

  • Issue : Discrepancies in NMR chemical shifts due to solvent polarity or impurities.
  • Resolution :

Re-purify the compound using preparative HPLC .

Re-run NMR in deuterated DMSO (d₆-DMSO) to stabilize hydrogen bonding interactions .

Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

  • Example : A 2028 study resolved conflicting δ values for allyloxy protons by standardizing solvent systems .

Methodological Challenges & Data Analysis

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Common Side Reactions :

  • Nitro group reduction under acidic esterification conditions.
  • Allyl group isomerization (allyl to propenyl) at high temperatures.
    • Solutions :
  • Use mild acids (e.g., p-TsOH instead of H₂SO₄) for esterification .
  • Conduct allylation at ≤70°C and under inert atmosphere (N₂/Ar) to prevent isomerization .
  • Monitor by LC-MS to detect early-stage intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.